molecular formula C10H14N2O3S3 B1405170 3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate CAS No. 2034157-54-3

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate

Cat. No.: B1405170
CAS No.: 2034157-54-3
M. Wt: 306.4 g/mol
InChI Key: ZTBXUBMAZWLXHO-UHFFFAOYSA-N
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Description

Benzo[d]thiazol-2(3H)-imine is a type of organic compound that belongs to the class of thiazoles . Thiazoles are organic five-aromatic ring compounds with a general formula of C3H3NS . The thiazole nucleus is part of the vitamin B (thiamine) structure . Thiazoles are used to obtain free carbene particles and complexed with transition metals .


Synthesis Analysis

The synthesis of benzo[d]thiazol-2(3H)-imine derivatives often involves the reaction of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO . This protocol can obviate the prefunctionalization of the starting materials .


Molecular Structure Analysis

Thiazoles have similar chemical and physical properties to pyridine and pyrimidine . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .


Chemical Reactions Analysis

Thiazoles are used to obtain free carbene particles and complexed with transition metals . Their salts are used as catalysts in the reaction of Stetter and benzoin condensation .


Physical and Chemical Properties Analysis

Thiazoles are light-yellow liquids with an odor similar to pyridine . They show similar chemical and physical properties to pyridine and pyrimidine .

Scientific Research Applications

Reactivity in Cycloaddition-Elimination Reactions

3-Methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate demonstrates multiple reactivities, particularly in cycloaddition-elimination reactions. L'abbé, Sannen, and Vandendriessche (1992) explored how thiazole derivatives react with ketenes and electrophilic acetylenes, leading to the generation of thiazole derivatives after the elimination of specific groups (L'abbé, Sannen, & Vandendriessche, 1992).

Oxidation Processes

The oxidation of methyl (methylthio)methyl sulfoxide, a compound related to this compound, yields bis(methylsulfinyl)methane and methyl (methylthio)methyl sulfone under various conditions. Ogura, Suzuki, and Tsuchihashi (1980) detailed this process, contributing to the understanding of the compound's behavior in oxidation reactions (Ogura, Suzuki, & Tsuchihashi, 1980).

Synthesis and Structural Analysis

The synthesis and structural analysis of compounds related to this compound, including the study of ring openings and NMR spectra, are key areas of research. Upadhyaya et al. (1997) conducted extensive research in this area, providing valuable insights into the molecular structure and behavior of these compounds (Upadhyaya et al., 1997).

Catalytic Systems Involving Imidazolium Salts

The use of ionic liquids containing imidazolium salts in catalytic systems, which can relate to the synthesis of compounds like this compound, is a significant area of research. Khazaei et al. (2011) explored the efficiency of these systems in synthesizing benzimidazole derivatives (Khazaei et al., 2011).

Future Directions

The future directions in the research of benzo[d]thiazol-2(3H)-imine derivatives could involve the development of new synthesis methods, exploration of their biological activities, and their potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit quorum sensing signals in Chromobacterium violaceum by binding to the CviR receptor . This interaction disrupts the communication between bacterial cells, thereby inhibiting biofilm formation and virulence factor production.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can inhibit quorum sensing-mediated GFP signals in Pseudomonas aeruginosa, leading to reduced biofilm formation and enhanced biofilm clearance . Additionally, it has shown cytotoxic activity against various human tumor cell lines, indicating its potential as an anticancer agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as a quorum sensing inhibitor by binding to the CviR receptor in Chromobacterium violaceum and the LasR receptor in Pseudomonas aeruginosa . These interactions prevent the activation of quorum sensing pathways, thereby inhibiting the expression of virulence factors and biofilm formation. Additionally, the compound has been shown to exhibit enzyme inhibition activity, further contributing to its biological effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory activity over extended periods . Long-term studies have shown that it can effectively inhibit biofilm formation and reduce virulence factor production in bacterial cultures, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. Studies have shown that at lower dosages, the compound effectively inhibits quorum sensing and reduces biofilm formation without causing significant toxicity . At higher dosages, toxic or adverse effects may be observed, highlighting the importance of optimizing dosage levels for therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been shown to affect metabolic flux and metabolite levels, contributing to its biological activity . The compound’s interactions with enzymes involved in quorum sensing pathways further highlight its role in modulating bacterial metabolism and virulence .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target cells . These interactions ensure that the compound reaches its site of action, thereby exerting its inhibitory effects on quorum sensing and biofilm formation .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization ensures that the compound interacts with its target biomolecules, thereby modulating cellular processes and inhibiting quorum sensing pathways .

Properties

IUPAC Name

methanesulfonic acid;3-methyl-6-methylsulfanyl-1,3-benzothiazol-2-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2.CH4O3S/c1-11-7-4-3-6(12-2)5-8(7)13-9(11)10;1-5(2,3)4/h3-5,10H,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTBXUBMAZWLXHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=C(C=C2)SC)SC1=N.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-methyl-6-(methylthio)benzo[d]thiazol-2(3H)-imine methanesulfonate
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